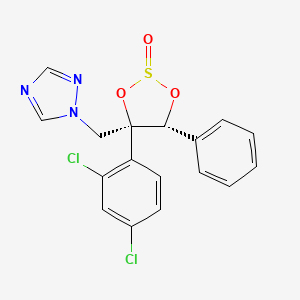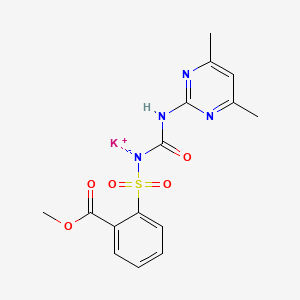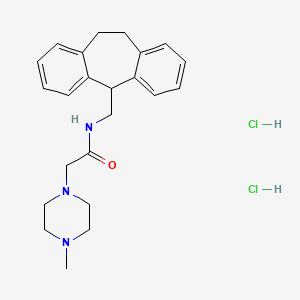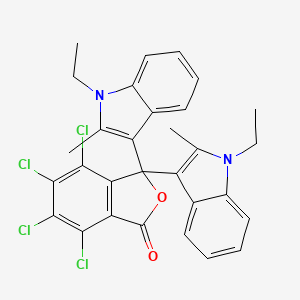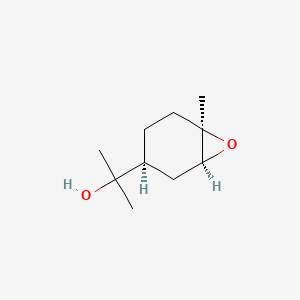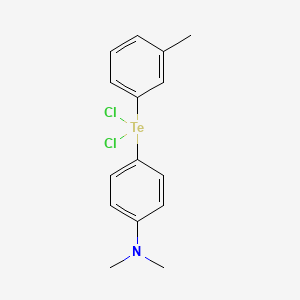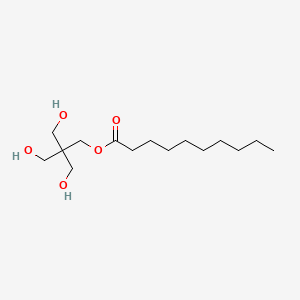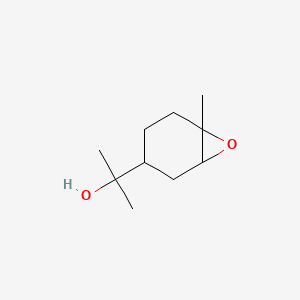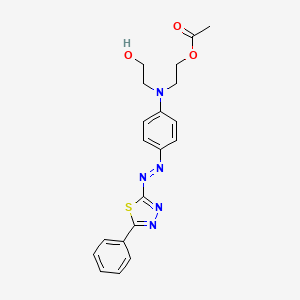
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate is a complex organic compound known for its unique chemical structure and properties. This compound features a thiadiazole ring, an azo group, and an acetate ester, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and aromatic aldehydes, under acidic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline. This step introduces the azo group into the molecule.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of (2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
相似化合物的比较
Similar Compounds
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate: shares similarities with other azo compounds and thiadiazole derivatives.
Other Similar Compounds: Include this compound, this compound, and this compound.
Uniqueness
Unique Properties: The presence of both the thiadiazole ring and azo group imparts unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Applications: Its diverse applications in various fields further highlight its uniqueness.
属性
CAS 编号 |
85392-19-4 |
|---|---|
分子式 |
C20H21N5O3S |
分子量 |
411.5 g/mol |
IUPAC 名称 |
2-[N-(2-hydroxyethyl)-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H21N5O3S/c1-15(27)28-14-12-25(11-13-26)18-9-7-17(8-10-18)21-23-20-24-22-19(29-20)16-5-3-2-4-6-16/h2-10,26H,11-14H2,1H3 |
InChI 键 |
SSYUIPJGDIXZQB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCN(CCO)C1=CC=C(C=C1)N=NC2=NN=C(S2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



